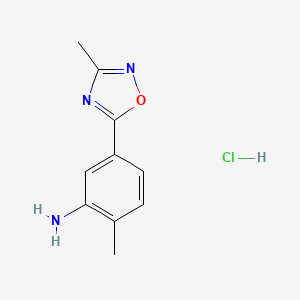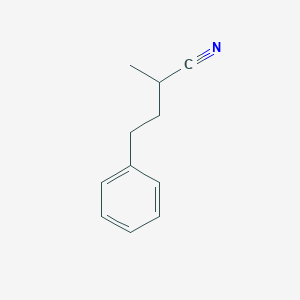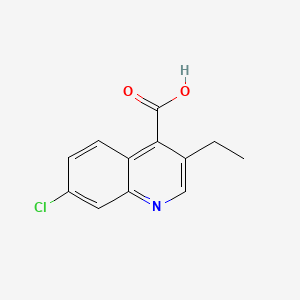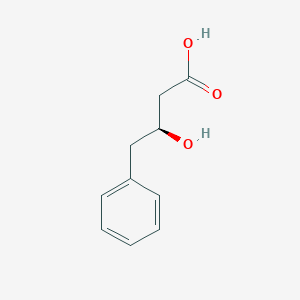
(S)-3-Hydroxy-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-hydroxy-4-phenylbutanoic acid is an organic compound with a chiral center at the third carbon atom This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a phenyl group (-C6H5) attached to the fourth carbon of a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-phenyl-3-oxobutanoic acid using chiral catalysts or enzymes to ensure the formation of the (3S) enantiomer. Another method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by reduction and hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-hydroxy-4-phenylbutanoic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes are preferred due to their efficiency and environmentally friendly nature. These methods typically employ specific enzymes that catalyze the reduction of ketones to secondary alcohols with high stereoselectivity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of 4-phenyl-3-oxobutanoic acid or 4-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenylbutanol.
Substitution: Formation of 3-chloro-4-phenylbutanoic acid or 3-bromo-4-phenylbutanoic acid.
Aplicaciones Científicas De Investigación
(3S)-3-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mecanismo De Acción
The mechanism of action of (3S)-3-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-hydroxy-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
4-phenylbutanoic acid: Lacks the hydroxyl group at the third carbon.
3-hydroxy-4-phenylbutanoic acid: Without specifying the stereochemistry.
Uniqueness
(3S)-3-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (3S) configuration can result in different interactions with biological targets compared to its (3R) counterpart, leading to variations in efficacy and activity in pharmaceutical applications.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
OLQHWMVTGZBGLG-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


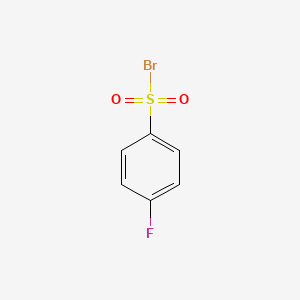
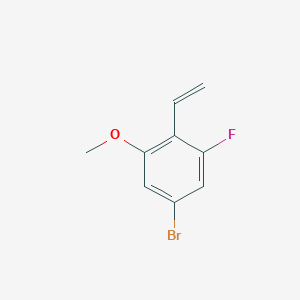
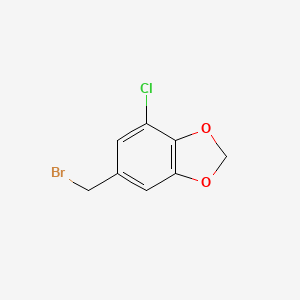
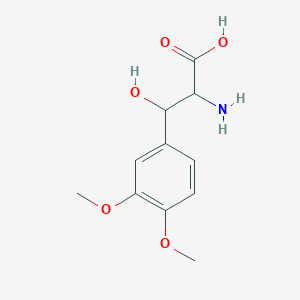
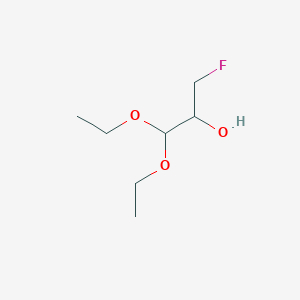

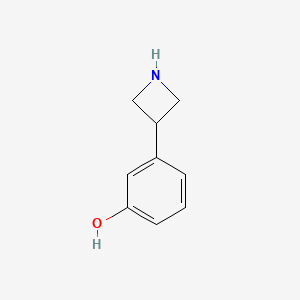
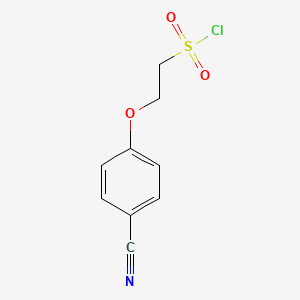
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13621311.png)
